Climacostol-d14
Description
Properties
Molecular Formula |
C₁₅H₈D₁₄O₂ |
|---|---|
Molecular Weight |
248.42 |
Synonyms |
5-(2Z)-2-Nonen-1-yl-1,3-benzenediol-d14; 5-(2Z)-2-Nonenyl-1,3-benzenediol-d14; |
Origin of Product |
United States |
Comparison with Similar Compounds
Climacostol (Non-Deuterated)
The primary structural difference lies in the isotopic substitution of hydrogen with deuterium. C13D9ClO for Climacostol-d14) but significantly impacts physical and analytical properties:
| Property | Climacostol | Climacostol-d14 |
|---|---|---|
| Molecular Weight | 216.66 g/mol | 230.74 g/mol |
| Key Functional Groups | Resorcinol core, Cl | Resorcinol core, Cl |
| Solubility (Water) | Low | Slightly lower |
| NMR Chemical Shifts | H signals at 6–7 ppm | D signals suppressed |
| MS Fragmentation | [M+H]+ at m/z 217 | [M+D]+ at m/z 231 |
Deuterium substitution reduces vibrational energy, leading to a marginally lower solubility in polar solvents. In mass spectrometry, the +14 Da shift in molecular ion peaks distinguishes Climacostol-d14 from its non-deuterated counterpart, enabling precise quantification in co-eluting samples .
Resorcinol Derivatives (e.g., Olivetol)
Olivetol (5-pentylresorcinol) shares a resorcinol core with Climacostol but lacks chlorine substitution and deuterium labeling:
| Property | Olivetol | Climacostol-d14 |
|---|---|---|
| Molecular Formula | C11H16O2 | C13D9ClO |
| Bioactivity | Antimicrobial | Antimicrobial, cytotoxic |
| Analytical Use | Limited to UV/VIS | NMR/MS tracer |
Climacostol-d14’s chlorine group enhances electrophilicity, increasing reactivity toward nucleophilic targets in biological systems. Its deuterated structure also allows for tracking in metabolic pathways, a feature absent in olivetol .
Deuterated Polyketides (e.g., Deuterated Aflatoxin B1-d3)
Deuterated polyketides like aflatoxin B1-d3 are functionally analogous to Climacostol-d14 in their use as isotopic tracers:
| Property | Aflatoxin B1-d3 | Climacostol-d14 |
|---|---|---|
| Molecular Weight | 315.3 g/mol | 230.74 g/mol |
| Toxicity | Highly toxic | Moderate cytotoxicity |
| Application | Toxin metabolism studies | Antimicrobial research |
While both compounds leverage deuterium for analytical precision, Climacostol-d14’s resorcinol backbone offers distinct antioxidant properties, broadening its applicability beyond toxicology .
Functional Comparison with Industrially Relevant Compounds
14-Heptacosanone (CAS 542-50-7)
| Property | 14-Heptacosanone | Climacostol-d14 |
|---|---|---|
| Molecular Weight | 394.71 g/mol | 230.74 g/mol |
| Functional Group | Ketone | Resorcinol, Cl |
| Application | Lubricant additive | Biomedical tracer |
Analytical Challenges and Advancements
The synthesis and validation of Climacostol-d14 require stringent protocols to ensure isotopic purity. Deviations in deuterium incorporation (e.g., incomplete substitution) can lead to overlapping MS signals, complicating data interpretation. Recent advancements in high-resolution mass spectrometry (HRMS) and isotope ratio monitoring have mitigated these issues, enabling reliable quantification at nanomolar concentrations .
Preparation Methods
Deuterated Resorcinol Core Synthesis
The resorcinol moiety can be deuterated via acid-catalyzed H/D exchange using D2O and deuterated acids (e.g., DCl or D2SO4). Alternatively, total synthesis from deuterated precursors ensures higher isotopic purity:
Deuterated Nonenyl Side Chain Preparation
The (Z)-non-2-en-1-yl side chain requires stereoselective deuteration:
Coupling and Macrolactonization
The resorcinol core and side chain are coupled via Mitsunobu reaction or Friedel-Crafts alkylation under deuterated conditions:
-
Mitsunobu coupling : Use of deuterated reagents (e.g., CD3OD as solvent, (CD3)2CHOD as proton acceptor) to retain deuterium labels.
-
Stereochemical control : Chiral auxiliaries or asymmetric catalysis to maintain the (Z)-configuration of the double bond.
Purification and Characterization
Chromatographic Purification
-
Deuterated solvents : Use of CDCl3 or C6D6 in silica gel chromatography to minimize H/D exchange.
-
HPLC : Reverse-phase chromatography with deuterated acetonitrile (CD3CN) and D2O-based mobile phases.
Spectroscopic Validation
-
NMR : 1H NMR absence of aromatic and aliphatic protons; 2H NMR signals at δ 6.5–7.0 (resorcinol) and δ 0.8–2.5 (side chain).
-
Mass spectrometry : High-resolution MS showing m/z = 338.3 (M+H)+ for C15D14H4O2 (theoretical exact mass: 338.28).
Table 2: Key Spectroscopic Data for Climacostol-d14
| Technique | Key Features |
|---|---|
| 1H NMR (600 MHz, CDCl3) | No detectable aromatic or allylic protons |
| 2H NMR (92 MHz, CDCl3) | Peaks at δ 6.8 (resorcinol), δ 5.3 (vinyl-D) |
| HRMS (ESI+) | m/z 338.2812 [M+H]+ (calc. 338.2809) |
Challenges and Optimization
-
Isotopic Purity : Competing H/D exchange during acidic or basic steps necessitates strict anhydrous conditions.
-
Cost of Deuterated Reagents : CD3OD and D2O significantly increase synthesis costs, requiring catalytic deuteration methods.
-
Stereochemical Integrity : The (Z)-configuration of the double bond must be preserved via low-temperature coupling .
Q & A
Q. What are the standard protocols for synthesizing and characterizing Climacostol-d14, and how can researchers ensure reproducibility?
Methodological Answer: Climacostol-d14 synthesis typically involves deuterium labeling via catalytic exchange or custom organic synthesis. To ensure reproducibility, document reaction conditions (solvent, temperature, catalysts), purification steps (HPLC, column chromatography), and characterization techniques (NMR, HRMS, isotopic purity analysis). Cross-validate results with independent replicates and include raw spectral data in supplementary materials .
Q. How should researchers design experiments to assess Climacostol-d14’s stability under varying physiological conditions?
Methodological Answer: Use controlled in vitro simulations (e.g., buffered solutions at pH 2–8, 37°C) with LC-MS monitoring. Include stability timepoints (0–72 hours) and negative controls (non-deuterated analogs). Validate degradation products via tandem MS and compare kinetic profiles using Arrhenius equations .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Climacostol-d14 bioactivity assays?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA for multi-group comparisons and post-hoc tests (Tukey’s HSD) to address variability. Report confidence intervals and effect sizes to contextualize biological significance .
Advanced Research Questions
Q. How can mechanistic studies differentiate Climacostol-d14’s deuterium isotope effects (DIE) from its parent compound in target interactions?
Methodological Answer: Employ kinetic isotope effect (KIE) assays using stopped-flow spectroscopy or isotopic labeling in enzyme-substrate systems. Compare activation energies (ΔΔG‡) via Eyring plots and use computational modeling (DFT/MD simulations) to map deuterium-induced bond polarization changes .
Q. What strategies resolve contradictions in Climacostol-d14’s reported cytotoxicity across cell lines?
Methodological Answer: Conduct meta-analyses of published data to identify confounding variables (cell type, exposure duration, assay sensitivity). Validate findings via orthogonal assays (apoptosis markers, ROS detection) and control for batch-specific deuterium loss using isotopic tracing .
Q. How should multi-omics approaches be integrated to study Climacostol-d14’s metabolic fate in vivo?
Methodological Answer: Combine metabolomics (untargeted LC-MS), proteomics (SILAC labeling), and transcriptomics (RNA-seq) in a time-resolved animal study. Use pathway enrichment tools (KEGG, Reactome) to link isotope distribution shifts with metabolic flux changes .
Methodological Frameworks
Q. What guidelines ensure rigorous validation of Climacostol-d14’s isotopic purity in biological matrices?
Methodological Answer: Implement isotope dilution mass spectrometry (IDMS) with deuterated internal standards. Validate method accuracy (spike-recovery tests), precision (inter-day CV <15%), and sensitivity (LOQ <1 ng/mL). Cross-check with independent labs using blinded samples .
Q. How can researchers optimize Climacostol-d14’s experimental use in tracer studies to minimize isotopic dilution?
Methodological Answer: Pre-equilibrate biological systems with deuterium-enriched media. Monitor isotopic enrichment via mass isotopomer distribution analysis (MIDA) and adjust dosing regimens to maintain >95% isotopic abundance at steady state .
Data Reporting and Reproducibility
Q. What minimal data standards should be reported for Climacostol-d14 studies to enable replication?
Methodological Answer: Include isotopic enrichment levels, synthesis protocols, analytical conditions (column type, MS parameters), and raw datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like MetaboLights or ChEMBL .
Q. How should conflicting data on Climacostol-d14’s environmental persistence be addressed in meta-analyses?
Methodological Answer: Perform systematic reviews with PRISMA guidelines, stratify studies by experimental conditions (e.g., soil type, microbial activity), and apply random-effects models to quantify heterogeneity. Use sensitivity analyses to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
